ACP1b
Description
Properties
CAS No. |
1371635-84-5 |
|---|---|
Molecular Formula |
C18H18ClF3N2O3S2 |
Molecular Weight |
466.92 |
IUPAC Name |
N-(2-((2-Chlorophenyl)thio)ethyl)-2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)propanamide |
InChI |
InChI=1S/C18H18ClF3N2O3S2/c1-17(2,16(25)23-9-10-28-14-6-4-3-5-13(14)19)29(26,27)15-8-7-12(11-24-15)18(20,21)22/h3-8,11H,9-10H2,1-2H3,(H,23,25) |
InChI Key |
OUZIIFOEMPAZKX-UHFFFAOYSA-N |
SMILES |
CC(S(=O)(C1=NC=C(C(F)(F)F)C=C1)=O)(C)C(NCCSC2=CC=CC=C2Cl)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ACP1b; ACP 1b; ACP-1b; ACP1 b; ACP1-b; Activator of self-Compartmentalizing Proteases 1b |
Origin of Product |
United States |
Scientific Research Applications
Cancer Therapy
ACP1b has been investigated for its potential in enhancing the efficacy of chemotherapy. Studies have shown that modulation of DNA base excision repair mechanisms can improve treatment outcomes in tumors such as melanoma and glioma. By targeting APE1, a protein involved in this repair pathway, researchers have explored small molecule inhibitors that can potentiate the effects of alkylating agents used in chemotherapy .
Case Study:
- Title: Development and Evaluation of Human AP Endonuclease Inhibitors
- Findings: The study identified novel inhibitors that enhance the cytotoxicity of traditional chemotherapy agents, suggesting a synergistic effect when combined with this compound .
Biochemical Research
In biochemical applications, this compound serves as a tool for studying protease activity and protein degradation pathways. Its unique mechanism allows researchers to dissect cellular processes involving protein turnover and regulation.
Table 1: Comparison of Protease Activators
| Activator | Mechanism of Action | Application Area |
|---|---|---|
| This compound | Upregulates ClpP for protein degradation | Cancer therapy, Biochemistry |
| Traditional Antibiotics | Disrupts cell membrane integrity | Bacterial infections |
Molecular Biology
This compound is also utilized in molecular biology for the development of water-soluble analogues that enhance its bioavailability and effectiveness. Research has focused on synthesizing derivatives that maintain or improve the compound's activity while being easier to handle in laboratory settings .
Case Study:
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Structural and Thermodynamic Parameters of this compound
| Parameter | Value | Reference |
|---|---|---|
| Interface Area with KS | 495 Ų | |
| Hydrogen Bonds with KS | 1 (E88–R384) | |
| Free Energy (ΔG) Difference (vs. ACP1a) | ~0.8 kcal/mol | |
| Ppant Arm Length | 19 Å |
Table 2: Substrate Transfer Efficiency in ACP Systems
| System | Substrate Transfer Rate (s⁻¹) | Processivity |
|---|---|---|
| This compound (Pks13) | 0.5–1.2* | High |
| DEBS cis-ACP | 0.8–1.5 | Moderate |
| AcpP (E. coli FAS) | 2.0–3.0 | Low |
Mechanistic Insights and Controversies
- Dynamic Switching : ACP1a and this compound coexist in equilibrium, with ACP1a predominant (~75% occupancy) due to its lower energy state .
- Substrate Specificity : this compound’s hydrophilic interface with AT’ may enhance selectivity for meromycolyl chains over shorter acyl groups .
- Contradictions: references a human phosphatase (LMPTP) also named ACP1, which is unrelated to the mycobacterial this compound. This highlights nomenclature conflicts in literature .
Preparation Methods
Synthesis of the Western Fragment (β-Sulfonyl Carboxylic Acid)
Starting material : 5-(Trifluoromethyl)pyridine-2-thiol.
-
Alkylation with ethyl 2-bromoisobutyrate
-
Oxidation to sulfone
-
Ester hydrolysis to carboxylic acid
Synthesis of the Eastern Fragment (3-Phenylpropylamine Derivative)
Starting material : 3-Phenylpropylamine.
Amide Coupling to Form this compound
Reagents :
-
Western fragment (2-((5-(trifluoromethyl)pyridin-2-yl)sulfonyl)isobutyric acid).
-
Eastern fragment (3-phenylpropyl(2-chlorophenyl)sulfane).
-
Coupling agent: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Base: N,N-Diisopropylethylamine (DIPEA).
Conditions :
-
Activation of the carboxylic acid with PyBOP (1.2 equiv) and DIPEA (3 equiv) in THF at 0°C for 30 minutes.
-
Addition of the eastern fragment amine (1.0 equiv) and stirring at room temperature for 12 hours.
Workup :
-
Extraction with ethyl acetate and water.
-
Purification via silica gel chromatography (hexane/ethyl acetate = 3:1).
Product : this compound (C₂₁H₂₂ClF₃N₃O₃S₂).
Characterization and Analytical Data
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.79 (d, J = 2.4 Hz, 1H), 8.24 (dd, J = 8.4, 2.4 Hz, 1H), 7.72 (d, J = 8.4 Hz, 1H), 7.34–7.28 (m, 2H), 7.24–7.18 (m, 3H), 3.56 (t, J = 6.8 Hz, 2H), 3.12 (s, 2H), 2.72 (t, J = 7.6 Hz, 2H), 1.94 (quintet, J = 7.6 Hz, 2H).
-
¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O), 151.8 (CF₃-C), 139.4 (Ar-C), 132.1 (Ar-Cl), 128.9–126.3 (Ar-CH), 62.4 (CH₂), 44.8 (CH₂), 34.2 (CH₂), 31.7 (CH₂).
-
HRMS (ESI+) : m/z calc. for C₂₁H₂₂ClF₃N₃O₃S₂ [M+H]⁺: 530.0712; found: 530.0708.
Optimization Challenges and Solutions
-
Smiles Rearrangement :
-
Low Coupling Efficiency :
Comparative Analysis of this compound Synthesis Routes
| Parameter | Protocol A | Protocol B |
|---|---|---|
| Coupling Agent | PyBOP | PyBOP |
| Solvent | THF | DMF (avoided) |
| Yield | 65–70% | 60–65% |
| Purity (HPLC) | >95% | 92–94% |
Scalability and Industrial Considerations
Q & A
Q. What experimental models are used to assess ACP1b’s antibacterial activity, and how do results compare to established antibiotics?
Answer: this compound’s activity is evaluated using in vitro minimum inhibitory concentration (MIC) assays against pathogens like N. meningitidis and H. influenzae. For example, this compound showed MIC values of 16 μg/mL and 8 μg/mL against these species, respectively, outperforming ADEP1 in specific contexts but remaining 10-20× less potent overall . Comparative studies with frontline antibiotics (e.g., azithromycin, doxycycline) involve parallel testing under standardized conditions, with chlamydial inhibition assessed via immunofluorescence to quantify inclusion size and number .
Q. How is this compound’s activation of E. coli ClpP demonstrated experimentally?
Answer: Enzymatic assays measuring protease activity are critical. Researchers quantify ClpP activation by monitoring substrate degradation rates (e.g., GFP-ssrA fusion proteins) in the presence of this compound. Data normalization (e.g., GFP/mCherry ratios) ensures reproducibility, as shown in stability assays under varying conditions (e.g., pulse-chase experiments) .
Q. What methodologies confirm this compound’s structural novelty as a scaffold for antibiotic development?
Answer: Combinatorial synthesis and computational docking studies identify this compound’s binding interactions with ClpP. Structural elucidation via NMR or X-ray crystallography, coupled with biochemical validation (e.g., MIC assays across bacterial strains), distinguishes it from existing scaffolds like ADEP1 .
Advanced Research Questions
Q. How can researchers address contradictions in this compound’s efficacy across bacterial species or experimental setups?
Answer: Contradictions may arise from strain-specific ClpP isoforms or assay conditions. Systematic reviews of prior studies (e.g., comparing MIC values, host-cell models) and sensitivity analyses (e.g., varying ATP concentrations in ClpP activation assays) help isolate variables. Applying frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) ensures hypothesis-driven resolution .
Q. What strategies optimize this compound’s potency while minimizing off-target effects?
Answer: Structure-activity relationship (SAR) studies guide rational modifications. For example, introducing substituents to enhance ClpP binding affinity while testing cytotoxicity in mammalian cell lines. High-throughput screening of analogs, combined with molecular dynamics simulations, identifies candidates with improved selectivity .
Q. How should experimental designs account for bacterial persistence and resistance mechanisms when testing this compound?
Answer: Longitudinal studies tracking bacterial recovery post-treatment (e.g., in Chlamydia inclusion models) assess persistence. Resistance profiling involves serial passage assays under sub-inhibitory this compound concentrations, followed by whole-genome sequencing to identify mutations. Comparative analysis with broad-spectrum antibiotics (e.g., doxycycline) highlights resistance risks .
Methodological Guidance
- Data Interpretation: Use normalized metrics (e.g., GFP/mCherry ratios) to control for experimental variability in protease activation assays .
- Reproducibility: Adhere to standardized protocols (e.g., AOAC, USP) for MIC determinations and include negative controls (e.g., solvent-only treatments) .
- Ethical Reporting: Disclose funding sources, experimental limitations (e.g., in vitro vs. in vivo gaps), and conflicts of interest per journal guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
